molecular formula C9H13NO B14651342 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- CAS No. 51757-86-9

2-Norbornene-5-endo-carboxamide, 5-exo-methyl-

Cat. No.: B14651342
CAS No.: 51757-86-9
M. Wt: 151.21 g/mol
InChI Key: LUARJZGXWCWEEU-UHFFFAOYSA-N
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Description

2-Norbornene-5-endo-carboxamide, 5-exo-methyl- is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carboxamide group and a methyl group attached to the norbornene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile. The resulting adduct is then subjected to further chemical modifications to introduce the carboxamide and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Norbornene-5-endo-carboxamide, 5-exo-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions are carefully controlled to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Norbornene-5-endo-carboxamide, 5-exo-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- exerts its effects involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved may include coordination with palladium or other transition metals, leading to the activation of substrates and subsequent reaction steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Norbornene-5-endo-carboxamide, 5-exo-methyl- is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a ligand in metal-catalyzed reactions sets it apart from other norbornene derivatives .

Properties

CAS No.

51757-86-9

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C9H13NO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H2,10,11)

InChI Key

LUARJZGXWCWEEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)N

Origin of Product

United States

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